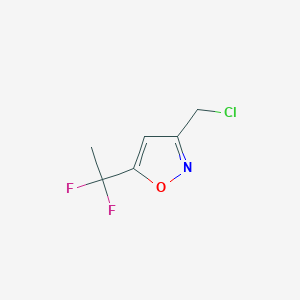

3-(Chloromethyl)-5-(1,1-difluoroethyl)isoxazole

Description

Properties

IUPAC Name |

3-(chloromethyl)-5-(1,1-difluoroethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF2NO/c1-6(8,9)5-2-4(3-7)10-11-5/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDLNJRVGKXAES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NO1)CCl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(1,1-difluoroethyl)isoxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(chloromethyl)isoxazole with 1,1-difluoroethylating agents. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(1,1-difluoroethyl)isoxazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Addition Reactions: The difluoroethyl group can participate in addition reactions with suitable reagents.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions often involve the use of bases and solvents like dichloromethane or acetonitrile.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can lead to the formation of different functionalized isoxazoles.

Scientific Research Applications

Antibacterial Properties

Research indicates that compounds containing the isoxazole moiety exhibit antibacterial properties. For instance, hybrid compounds formed by combining isoxazole with other pharmacophores have demonstrated significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The presence of halogen substituents (like chlorine) enhances these activities due to their ability to interact with bacterial enzymes effectively .

Medicinal Chemistry Applications

Isoxazoles are recognized for their role as pharmacophores in drug development. Numerous drugs approved by the FDA incorporate isoxazole structures, which are associated with various therapeutic effects:

- Antidepressants : Isoxazole derivatives have been utilized in the development of antidepressant medications.

- Anti-inflammatory Agents : Compounds containing the isoxazole ring have shown efficacy in reducing inflammation and pain.

- Antibiotics : The structural features of isoxazoles contribute to their effectiveness against bacterial infections .

Agricultural Applications

The compound's chloromethyl group suggests potential use in herbicides. Isoxazoline derivatives, which share structural similarities with 3-(Chloromethyl)-5-(1,1-difluoroethyl)isoxazole, have been explored for their herbicidal properties. These compounds can inhibit specific biochemical pathways in plants, leading to effective weed control .

Synthesis and Evaluation of Isoxazole Derivatives

A study focused on synthesizing various isoxazole derivatives through nucleophilic substitution reactions. The resulting compounds were evaluated for their biological activities, revealing promising antibacterial properties for certain derivatives .

Mechanochemical Synthesis

Research demonstrated a scalable method for producing 3,5-isoxazoles using mechanochemical techniques. The study highlighted the efficiency of this approach compared to traditional solvent-based methods, yielding high purity compounds suitable for further biological testing .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(1,1-difluoroethyl)isoxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. The difluoroethyl group can influence the compound’s reactivity and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The substituents on the isoxazole ring significantly influence physical properties. For example:

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Melting Point (°C) |

|---|---|---|---|---|

| 3-(Chloromethyl)-5-(1,1-difluoroethyl)isoxazole | 3-ClCH2, 5-CF2CH3 | C7H7ClF2NO | 206.6 | Not reported |

| 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole | 5-ClCH2, 3-C6H4Cl | C10H7Cl2NO | 228.07 | 103–105 |

| 3-(4-Fluorophenyl)isoxazole | 3-C6H4F | C9H6FNO | 163.15 | Not reported |

| 5-(4-Methoxyphenyl)isoxazole | 5-C6H4OCH3 | C10H9NO2 | 175.18 | Not reported |

Key Observations :

- Halogenated substituents (Cl, F) increase molecular weight and polarity.

Enzyme Inhibition (Glutathione Reductase, GR):

| Compound | IC50 (mM) | Reference |

|---|---|---|

| 3-(4-Chlorophenyl)isoxazole | 0.059 | |

| 3-(4-Fluorophenyl)isoxazole | 0.126 | |

| 5-(4-Chlorophenyl)isoxazole | 0.107 | |

| 5-(4-Fluorophenyl)isoxazole | 0.112 |

Insights :

- Chlorophenyl substituents at the 3-position show higher GR inhibition potency than fluorophenyl analogs.

- The difluoroethyl group in the target compound may alter binding affinity due to increased hydrophobicity and steric effects.

Antimicrobial Activity:

5-(Chloromethyl)-3-(substituted phenyl)isoxazoles demonstrate activity against E. coli, S. aureus, A. niger, and C. albicans . The chloromethyl group likely enhances membrane permeability, while electron-withdrawing substituents (e.g., Cl, CF3) improve target engagement.

Crystallographic and Conformational Analysis

Analogous compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)pyrazolyl)thiazole exhibit isostructural packing with minor adjustments for halogen substituents . For this compound, the difluoroethyl group may disrupt π-π stacking observed in purely aromatic analogs, leading to distinct crystal packing motifs.

Biological Activity

3-(Chloromethyl)-5-(1,1-difluoroethyl)isoxazole, a compound with the CAS number 861135-78-6, has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

The structure of this compound features a five-membered isoxazole ring substituted with a chloromethyl group and a difluoroethyl moiety. This unique configuration may influence its biological interactions and efficacy.

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, certain nitroisoxazole derivatives have demonstrated significant effects against Trypanosoma cruzi, the causative agent of Chagas disease. The presence of halogen substituents in related compounds has been shown to enhance their trypanocidal activity due to increased lipophilicity and molecular size, which may also apply to this compound .

Anticancer Activity

Several studies have focused on the anticancer potential of isoxazole derivatives. In particular, the compound's ability to induce apoptosis in cancer cell lines has been noted. For example, certain isoxazoles have been shown to decrease Bcl-2 expression while increasing p21^WAF-1 levels in HL-60 cells, suggesting a mechanism that promotes cell cycle arrest and apoptosis .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways include:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in critical metabolic pathways.

- Oxidative Stress Induction : Similar compounds have been found to induce oxidative stress in target cells, leading to cell death.

- Modulation of Gene Expression : Changes in the expression levels of genes associated with apoptosis and cell cycle regulation have been observed with isoxazole derivatives.

Comparative Studies

A comparative analysis of similar compounds reveals that structural variations significantly impact biological activity. For instance:

| Compound | Biological Activity | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Antimicrobial | TBD | TBD |

| Nitroisoxazole Derivative | Trypanocidal | 1.13 | 161 |

| Isoxazole (3) | Anticancer (HL-60) | 86-755 | TBD |

Case Study 1: Trypanocidal Activity

In a study assessing various nitroisoxazoles against T. cruzi, it was found that certain structural modifications led to enhanced trypanocidal effects. The study emphasized the importance of lipophilicity and molecular size in determining efficacy .

Case Study 2: Anticancer Effects

Another investigation focused on the cytotoxic effects of isoxazoles on human thyroid cancer cell lines. The results indicated that specific isoxazoles could inhibit cell proliferation effectively, with IC50 values ranging from 3.87 to 8.76 µM .

Q & A

Q. How to design derivatives for selective enzyme inhibition?

- Methodological Answer : Structure-activity relationship (SAR) studies guide substituent selection. For example, trifluoromethyl groups enhance selectivity for GR over GST by altering hydrophobic interactions. Synthesize analogs with varied substituents (e.g., aryl, heteroaryl) and test in enzyme-specific assays .

Handling Data Contradictions

Q. How to address conflicting reports on inhibitory mechanisms (competitive vs. uncompetitive)?

Q. Why do similar derivatives exhibit divergent biological activities?

- Methodological Answer : Minor structural changes (e.g., para-chloro vs. ortho-chloro substituents) alter steric and electronic profiles. Use X-ray crystallography or NMR to correlate 3D structure with activity. Test derivatives in parallel assays under identical conditions .

Synthesis Optimization

Q. What strategies mitigate byproduct formation during cyclization?

- Methodological Answer : Byproducts (e.g., dimerization) are minimized by slow addition of reagents and maintaining low temperatures. Use anhydrous solvents and monitor intermediates via LC-MS .

Q. How to scale up synthesis without compromising yield?

- Methodological Answer : Pilot studies under continuous flow conditions improve heat/mass transfer. Replace NCS with greener chlorination agents (e.g., Cl gas in microreactors) for scalability .

Structural Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.